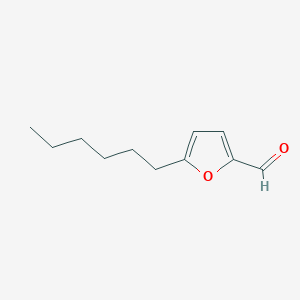

2-Furancarboxaldehyde, 5-hexyl-

Description

Structural Classification within the Furanic Aldehyde Family

2-Furancarboxaldehyde, 5-hexyl-, belongs to the furanic aldehyde family, a class of organic compounds characterized by a furan (B31954) ring bearing a formyl (aldehyde) group. Specifically, it is a 5-substituted-2-furancarboxaldehyde. The core structure consists of a five-membered aromatic heterocycle, the furan ring, with an aldehyde group at the C2 position and an alkyl substituent at the C5 position. hmdb.cafoodb.ca This arrangement places it in the broader category of aryl-aldehydes. The parent compound of this family is furfural (B47365), which is 2-furancarboxaldehyde without any substitution at the C5 position. The presence of the hexyl group at the C5 position distinguishes it from other well-known members of the family, such as 5-methylfurfural (B50972) and 5-hydroxymethylfurfural (B1680220) (HMF). nist.govnih.govwikipedia.org

Distinctive Chemical Attributes Conferred by the C-5 Hexyl Substitution

The introduction of a hexyl group at the C-5 position of the furan ring imparts distinct chemical attributes to the molecule. This alkyl group, being electron-donating through an inductive effect, can influence the reactivity of both the furan ring and the aldehyde functional group. The increased electron density on the furan ring can affect its susceptibility to electrophilic substitution and its stability.

Furthermore, the nonpolar hexyl chain significantly increases the lipophilicity of the molecule compared to smaller analogues like 5-methylfurfural or the more polar 5-hydroxymethylfurfural. This has profound implications for its solubility, with an expected decrease in water solubility and an increase in solubility in nonpolar organic solvents. This property is crucial for its potential application in biofuels and as a specialty chemical intermediate. The steric bulk of the hexyl group can also play a role in directing the regioselectivity of certain reactions.

Historical Context and Current Research Landscape for 2-Furancarboxaldehyde, 5-hexyl-

While extensive research has been conducted on furanic aldehydes like furfural and HMF since the late 19th and early 20th centuries, specific investigations into 2-Furancarboxaldehyde, 5-hexyl- are more recent and less documented. The historical focus has been on the production and utilization of furfural and HMF from biomass. orgsyn.orgthegoodscentscompany.com Current research on 5-alkyl-2-furancarboxaldehydes is largely driven by the biorefinery concept, which aims to convert biomass into a range of valuable products.

The synthesis of longer-chain 5-alkyl-2-furancarboxaldehydes is an active area of research, often involving the catalytic conversion of carbohydrates or HMF. These longer-chain derivatives are of particular interest for the production of advanced biofuels with properties more akin to conventional diesel and jet fuels. Research efforts are focused on developing efficient catalytic systems for their synthesis and subsequent upgrading through reactions such as hydrogenation, hydrogenolysis, and condensation. acs.orgrsc.orgresearchgate.net

Interdisciplinary Significance of 2-Furancarboxaldehyde, 5-hexyl- in Chemical Science

The significance of 2-Furancarboxaldehyde, 5-hexyl- and related long-chain furanic aldehydes extends across multiple disciplines within chemical science. In organic synthesis , they serve as versatile building blocks for the creation of more complex molecules. In catalysis , they are key substrates and products in the development of novel catalytic pathways for biomass conversion. The study of their production and upgrading is central to the field of green chemistry and sustainable energy , with direct implications for the development of renewable fuels and chemicals. acs.orgresearchgate.net

In materials science , furan-based polymers derived from such aldehydes are being explored as bio-based alternatives to petroleum-derived plastics. The unique properties conferred by the hexyl group could lead to polymers with tailored thermal and mechanical properties. Furthermore, the distinct spectroscopic and chromatographic properties of these compounds are relevant to analytical chemistry for their detection and quantification in complex mixtures derived from biomass.

Structure

3D Structure

Properties

IUPAC Name |

5-hexylfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-3-4-5-6-10-7-8-11(9-12)13-10/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBXXHLEUXECOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(O1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Furancarboxaldehyde, 5 Hexyl

Dehydration and Cyclization Approaches Utilizing Specific Carbohydrate or Lipid-Derived Precursors

The creation of the fundamental furan (B31954) structure is a pivotal step, frequently commencing with abundant and renewable carbohydrates. The prevailing strategy involves the dehydration and subsequent cyclization of these precursors.

Acid catalysis is a fundamental technique for converting C6 sugars, such as fructose (B13574) and glucose, into 5-hydroxymethylfurfural (B1680220) (HMF), a key intermediate in the synthesis of 2-Furancarboxaldehyde, 5-hexyl-. rsc.orgacs.org The process is initiated by the protonation of the sugar's hydroxyl groups, which is followed by a sequence of dehydration steps and eventual cyclization to yield the furan ring. rsc.org The conversion of fructose to HMF is generally more direct than that of glucose because its inherent ketose structure facilitates the required enolization and subsequent dehydrative cyclization. rsc.org This transformation to HMF typically involves three distinct dehydration steps. rsc.org

To optimize the synthesis of furan derivatives, both homogeneous and heterogeneous catalysts have been extensively investigated. mdpi.comresearchgate.net Homogeneous catalysts, including mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as Lewis acids such as aluminum chloride (AlCl₃) and chromium(II) chloride (CrCl₂), have proven effective. rsc.org However, they present challenges related to separation, recovery, and potential corrosion. researchgate.net

Heterogeneous catalysts offer notable benefits in terms of reusability and process simplification. researchgate.net A diverse range of solid acid catalysts has been explored, including zeolites, ion-exchange resins, and metal oxides. researchgate.net For instance, sulfated zirconia has shown high activity and selectivity in the dehydration of fructose to HMF. researchgate.net The choice of the solvent system is also critical, with ionic liquids and deep eutectic solvents emerging as promising options for enhancing reaction rates and selectivity. acs.orgacs.org

**Table 1: Comparison of Catalytic Systems for HMF Production**| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | HCl, H₂SO₄, AlCl₃, CrCl₂ | High activity | Difficult to separate, corrosive, potential for waste generation. researchgate.net |

| Heterogeneous | Zeolites, ion-exchange resins, sulfated zirconia | Reusable, easy separation, reduced corrosion. researchgate.net | Can be less active than homogeneous counterparts, potential for deactivation. |

Strategic Functionalization of Furan Ring Systems for C-5 Hexyl Introduction

Following the formation of the furan ring, often as HMF, the subsequent crucial step is the introduction of a hexyl group at the C-5 position.

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. dtu.dk Reactions such as the Suzuki, Stille, and Negishi couplings can be utilized to introduce the hexyl group. researchgate.net This typically requires the initial conversion of the hydroxymethyl group of HMF into a halide or triflate, creating a suitable electrophile. This activated furan derivative can then be coupled with a hexyl-containing organometallic reagent, such as hexylboronic acid in a Suzuki coupling or hexylzinc chloride in a Negishi coupling, in the presence of a palladium or nickel catalyst. researchgate.netbeilstein-journals.orgnih.gov

Direct C-H alkylation presents a more atom-economical route by circumventing the need for pre-functionalization of the furan ring. rsc.orgnih.gov However, achieving high regioselectivity at the C-5 position can be challenging due to the reactivity of other positions on the furan ring. Friedel-Crafts alkylation or acylation reactions can be employed. studysmarter.co.uk For example, reacting furan with hexanoyl chloride in the presence of a Lewis acid catalyst introduces a hexanoyl group, which can subsequently be reduced to a hexyl group. The careful selection of the catalyst and reaction conditions is essential to promote substitution at the desired C-5 position. scispace.comorganic-chemistry.org

Selective Formylation Techniques for 5-Hexylfuran Precursors

The final step in synthesizing 2-Furancarboxaldehyde, 5-hexyl- is the introduction of a formyl (aldehyde) group at the C-2 position of the 5-hexylfuran intermediate.

Classic formylation methods like the Vilsmeier-Haack reaction are highly effective for this transformation. researchgate.netnih.govorganic-chemistry.org This reaction typically uses a mixture of phosphorus oxychloride and a disubstituted formamide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent. nih.gov This electrophilic species then attacks the electron-rich furan ring, preferentially at the C-2 position, to produce the desired aldehyde after the workup. cambridge.org The inherent reactivity of the furan ring makes it well-suited for this type of electrophilic substitution. Other formylation techniques, such as the Rieche formylation using dichloromethyl methyl ether and a Lewis acid, can also be employed.

**Table 2: Key Synthetic Transformations and Reagents**| Transformation | Starting Material | Key Reagents/Catalysts | Product |

|---|---|---|---|

| Furan Ring Formation | Fructose | Acid catalyst (e.g., H₂SO₄, sulfated zirconia) | 5-Hydroxymethylfurfural (HMF) |

| C-5 Hexylation (via cross-coupling) | 5-(Chloromethyl)furfural | Hexylboronic acid, Pd catalyst | 5-Hexyl-2-furancarboxaldehyde |

| C-5 Hexylation (via acylation/reduction) | Furan | Hexanoyl chloride, Lewis acid; then reduction | 5-Hexylfuran |

| C-2 Formylation | 5-Hexylfuran | Vilsmeier reagent (POCl₃, DMF) | 2-Furancarboxaldehyde, 5-hexyl- |

Chemical Reactivity and Derivatization Strategies of 2 Furancarboxaldehyde, 5 Hexyl

Mechanistic Studies of Transformations Involving the Aldehyde Moiety

The aldehyde group in 2-Furancarboxaldehyde, 5-hexyl- is a primary site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions include oxidation, reduction, and nucleophilic additions.

The oxidation of 2-Furancarboxaldehyde, 5-hexyl- to its corresponding carboxylic acid, 5-hexyl-2-furancarboxylic acid, is a key transformation for producing valuable monomers and chemical intermediates. The kinetics and thermodynamics of this reaction are highly dependent on the chosen oxidant and reaction conditions. While specific kinetic data for the 5-hexyl derivative is not extensively documented, studies on analogous 5-substituted furfurals, such as 5-hydroxymethylfurfural (B1680220) (HMF), provide significant insights.

The aerobic oxidation of 5-substituted furfurals in the presence of metal catalysts is a commonly employed method. For instance, the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA) has been extensively studied. The reaction proceeds through a 2,5-diformylfuran (DFF) intermediate. The oxidation of the aldehyde group is generally considered to be the kinetically relevant step. The reaction rate is influenced by factors such as catalyst type (e.g., Au, Pt, Pd nanoparticles), support material, reaction temperature, and oxygen pressure.

The thermodynamic parameters for the oxidation of the aldehyde group in furfural (B47365) derivatives indicate that the reaction is generally exothermic. The Gibbs free energy change (ΔG) is negative, favoring the formation of the carboxylic acid. However, the reaction often requires a significant activation energy (Ea), necessitating the use of catalysts to achieve reasonable reaction rates at moderate temperatures. The presence of the hexyl group at the 5-position is expected to have a minor electronic effect on the reactivity of the aldehyde group compared to a hydrogen or methyl group, but it may influence the adsorption of the molecule onto the catalyst surface due to steric hindrance.

Table 1: Representative Catalytic Systems for the Oxidation of 5-Substituted Furfurals

| Catalyst System | Substrate | Product | Key Findings |

| Au-CeO₂ | 5-Hydroxymethylfurfural | 2,5-Furandicarboxylic acid | High selectivity and activity under mild conditions. |

| Pt/C | Furfural | Furoic acid | Effective for the selective oxidation of the aldehyde group. |

| Ru/C | 5-Methylfurfural (B50972) | 5-Methyl-2-furancarboxylic acid | Demonstrates the feasibility of oxidizing 5-alkylfurfurals. |

The selective reduction of the aldehyde group in 2-Furancarboxaldehyde, 5-hexyl- leads to the formation of (5-hexyl-2-furyl)methanol, a valuable furanic alcohol. This transformation can be achieved using various reducing agents and catalytic systems. Common methods include catalytic hydrogenation and transfer hydrogenation.

Catalytic hydrogenation over metal catalysts such as Ni, Cu, Pd, or Ru is a widely used technique. The selectivity towards the furanic alcohol versus over-reduction of the furan (B31954) ring is a critical aspect. For example, nickel-based catalysts have been shown to be effective for the selective hydrogenation of the aldehyde group in furfural. The choice of catalyst, solvent, temperature, and hydrogen pressure plays a crucial role in controlling the product distribution.

Further hydrogenation can lead to the saturation of the furan ring, yielding tetrahydrofuran (B95107) derivatives. The complete hydrogenation of 2-Furancarboxaldehyde, 5-hexyl- would produce (5-hexyltetrahydro-2-furyl)methanol. This process typically requires more forcing conditions, such as higher hydrogen pressures and more active catalysts (e.g., Rh, Ru).

Table 2: Reduction Products of 2-Furancarboxaldehyde, 5-hexyl-

| Product Name | Structure | Method of Synthesis |

| (5-hexyl-2-furyl)methanol | C₁₁H₁₈O₂ | Selective reduction of the aldehyde group. |

| (5-hexyltetrahydro-2-furyl)methanol | C₁₁H₂₂O₂ | Complete hydrogenation of the aldehyde and furan ring. |

The electrophilic carbon atom of the aldehyde group in 2-Furancarboxaldehyde, 5-hexyl- is susceptible to nucleophilic attack. This reactivity allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, leading to the synthesis of various adducts and precursors.

Examples of such reactions include:

Aldol Condensation: In the presence of a base, 2-Furancarboxaldehyde, 5-hexyl- can react with ketones or other enolizable aldehydes to form α,β-unsaturated carbonyl compounds. These products are valuable intermediates for the synthesis of biofuels and polymers.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds, such as malonates, in the presence of a weak base, yields substituted alkenes.

Wittig Reaction: The reaction with phosphorus ylides provides a versatile method for the synthesis of alkenes with high stereoselectivity.

Grignard and Organolithium Reactions: Addition of Grignard reagents or organolithium compounds to the aldehyde group results in the formation of secondary alcohols.

These reactions are fundamental in extending the carbon chain and introducing new functional groups to the furanic platform, thereby expanding its synthetic utility.

Investigation of Reactivity at the Furan Ring System

The furan ring in 2-Furancarboxaldehyde, 5-hexyl- is an electron-rich aromatic system, making it susceptible to electrophilic attack and catalytic hydrogenation.

The furan ring undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation. The directing effects of the substituents on the ring determine the regioselectivity of these reactions. The aldehyde group is an electron-withdrawing group and a deactivating meta-director in benzene (B151609) chemistry. However, in the furan ring, the situation is more complex due to the influence of the ring oxygen.

For 2-Furancarboxaldehyde, electrophilic attack is generally directed to the 5-position. In the case of 2-Furancarboxaldehyde, 5-hexyl-, the 5-position is already substituted. Therefore, electrophilic substitution is expected to occur at the 4-position. The electron-donating nature of the hexyl group at the 5-position and the electron-withdrawing nature of the aldehyde group at the 2-position both favor substitution at the 4-position.

Reaction barriers for electrophilic substitution on the furan ring are generally lower than for benzene, reflecting the higher reactivity of the furan system. However, the strongly deactivating aldehyde group will increase the activation energy compared to unsubstituted furan.

The catalytic hydrogenation of the furan ring in 2-Furancarboxaldehyde, 5-hexyl- can lead to the formation of tetrahydrofuran derivatives or ring-opened products. The reaction pathway is highly dependent on the catalyst and reaction conditions.

Hydrogenation over catalysts like palladium or platinum at low temperatures and pressures can selectively reduce the furan ring to a tetrahydrofuran ring, yielding (5-hexyltetrahydro-2-furyl)methanol if the aldehyde is also reduced.

Under more severe conditions, particularly with catalysts like nickel or ruthenium at higher temperatures and pressures, ring-opening can occur. The mechanism of ring-opening often involves the hydrogenolysis of the C-O bonds within the furan ring. For 2-Furancarboxaldehyde, 5-hexyl-, ring-opening can lead to a variety of linear alkanes and diols, which are valuable as fuel components and chemical intermediates. For instance, the complete hydrodeoxygenation could ultimately produce undecane.

Information Deficit on 2-Furancarboxaldehyde, 5-hexyl- Hampers Detailed Scientific Review

A comprehensive review of the chemical reactivity and derivatization strategies of 2-Furancarboxaldehyde, 5-hexyl- for applications in material science and organic synthesis is currently unfeasible due to a significant lack of available scientific literature on this specific compound.

Despite extensive searches of chemical databases and scholarly articles, detailed research findings on the synthesis of functionalized derivatives from 2-Furancarboxaldehyde, 5-hexyl- are not publicly available. Consequently, a thorough and scientifically accurate article adhering to the requested focus on the preparation of bio-based monomers and the creation of complex molecular architectures cannot be generated at this time.

The majority of existing research in this area centers on structurally similar and more commonly studied furan derivatives, such as 5-hydroxymethylfurfural (HMF) and 5-methylfurfural. These compounds have been extensively investigated as platform chemicals for the production of a wide array of value-added products, including monomers for bio-based polymers. However, specific data relating to the 5-hexyl substituted variant is conspicuously absent.

One potential synthetic route to a range of 5-substituted 2-furaldehydes has been described through the use of an organozinc reagent. This methodology, reported by Kim and Rieke in 2013, involves a palladium-catalyzed cross-coupling reaction that could, in principle, be adapted for the synthesis of 2-Furancarboxaldehyde, 5-hexyl-. The study, however, does not provide a specific example or any characterization data for the 5-hexyl derivative.

Crucially, there is no subsequent literature detailing the derivatization of 2-Furancarboxaldehyde, 5-hexyl- for the development of tailored bio-based monomers or its application as a building block in multi-step syntheses to form complex molecular structures. This information gap prevents a meaningful discussion and the creation of data tables as requested.

Until further research is conducted and published on the specific reactivity and applications of 2-Furancarboxaldehyde, 5-hexyl-, a detailed article on its use in material science and organic synthesis remains speculative.

Mechanistic Investigations of Formation and Degradation Pathways of 2 Furancarboxaldehyde, 5 Hexyl

Elucidation of Reaction Intermediates and Transition States in its Formation

The formation of 2-Furancarboxaldehyde, 5-hexyl- from carbohydrate sources is believed to proceed through a series of acid-catalyzed reactions, analogous to the well-established mechanism for HMF synthesis. The process typically begins with the acid-catalyzed dehydration of hexoses.

Key Intermediates: The pathway involves several key intermediates. Starting from a hexose (B10828440) like fructose (B13574), protonation of a hydroxyl group initiates a cascade of dehydrations. While direct, detailed experimental evidence for the intermediates in 5-hexylfurfural formation is limited, the generally accepted mechanism for 5-substituted furfurals suggests the formation of a crucial cyclic intermediate. This is followed by a series of enolizations and dehydrations to yield the furan (B31954) ring. In the context of forming a 5-alkylfurfural, a subsequent reaction, such as a Friedel-Crafts alkylation or a related C-C bond-forming reaction with a C6 precursor, would be necessary if starting from a simpler furanic core. Alternatively, starting from a modified sugar already containing the hexyl moiety could lead to its formation.

Transition States: The transition states in this multi-step reaction are complex and have been primarily investigated through computational studies for related molecules like HMF. The rate-determining step is often considered to be one of the dehydration steps leading to the furan ring. The energy barriers for these transition states are influenced by the catalyst, solvent system, and the nature of the substituents on the sugar backbone. For 2-Furancarboxaldehyde, 5-hexyl-, the presence of the non-polar hexyl group could influence the stability of carbocationic intermediates and transition states, potentially altering reaction kinetics compared to HMF.

Kinetic and Thermodynamic Profiling of Key Transformations

Detailed kinetic and thermodynamic data specifically for the synthesis of 2-Furancarboxaldehyde, 5-hexyl- are not extensively reported in the literature. However, insights can be gleaned from studies on the formation of other 5-alkylfurfurals and HMF. nih.gov

Kinetics: The formation of 5-substituted furfurals is typically modeled using first-order kinetics with respect to the carbohydrate substrate. researchgate.net The reaction rate is highly dependent on temperature, catalyst concentration, and the type of catalyst used (e.g., Lewis vs. Brønsted acids). For instance, in the conversion of glucose to HMF, the isomerization to fructose is a key kinetic bottleneck. researchgate.net The subsequent conversion to 5-hexylfurfural would have its own distinct kinetic profile.

Table 1: Kinetic Data for Related Furan Aldehyde Formation

| Compound | Substrate | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Hydroxymethylfurfural (B1680220) (HMF) | Fructose | LPSnP-1 | 150 | Varies | 77 | nih.gov |

| 5-Hydroxymethylfurfural (HMF) | Glucose | LPSnP-1 | 150 | Varies | 50 | nih.gov |

| 5-(Acetoxymethyl)furfural | Fructose | ZnCl₂/Acetic Acid | 100 | 6 h | 80 | nih.gov |

| 5-(Acetoxymethyl)furfural | Glucose | ZnCl₂/Acetic Acid | 100 | 6 h | 60 | nih.gov |

Influence of Environmental Factors on Product Selectivity and Stability

Environmental factors play a crucial role in directing the reaction towards the desired product, 2-Furancarboxaldehyde, 5-hexyl-, and in ensuring its stability.

Temperature: Higher temperatures generally increase the rate of formation but can also promote degradation and the formation of undesired by-products such as humins, which are polymeric materials resulting from the condensation of furfurals and intermediates. nih.gov

pH: The acidity of the reaction medium is critical. A low pH is necessary to catalyze the dehydration steps, but excessively strong acidity can lead to charring and degradation of the carbohydrate feedstock and the furan product. nih.gov

Solvent System: The choice of solvent significantly impacts selectivity and stability. Biphasic systems, often employing an aqueous phase for the reaction and an organic phase (like methyl isobutyl ketone or dimethyl sulfoxide) to extract the less polar 5-hexylfurfural, are frequently used to improve yields by protecting the product from the acidic aqueous environment. nih.gov The hydrophobic nature of the hexyl group makes it particularly amenable to extraction into an organic phase.

Water Activity: Lowering the water activity (a_w) in the reaction medium can enhance the formation of furfurals by shifting the equilibrium of the dehydration reactions. nih.gov

Computational and Experimental Approaches to Degradation Mechanism Discovery

The degradation of 2-Furancarboxaldehyde, 5-hexyl- can occur through various pathways, including oxidation, reduction, and ring-opening reactions, influenced by factors such as oxygen presence, temperature, and catalysts.

Experimental Approaches: Forced degradation studies under hydrolytic (acidic, basic, neutral), oxidative, and photolytic conditions are common experimental methods to identify degradation products. researchgate.net Techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in elucidating the structures of these degradation products. researchgate.netnih.gov For instance, studies on the degradation of 5-ethyl-2-furaldehyde (B1582322) have identified intermediates such as 2-ethyl-5-methylfuran (B167692) and 2-heptanone, suggesting pathways involving hydrogenation and ring cleavage. researchgate.net

Computational Approaches: Density Functional Theory (DFT) calculations are powerful tools for predicting the reactivity of different sites within the 2-Furancarboxaldehyde, 5-hexyl- molecule. nih.gov Such calculations can identify the most likely sites for radical attack or nucleophilic/electrophilic addition, providing insights into the initial steps of degradation. For example, the aldehyde group, the furan ring, and the benzylic-like position on the hexyl chain are all potential sites for oxidative attack. Computational models can help to map out the potential energy surfaces of various degradation pathways, identifying the most energetically favorable routes.

Table 2: Potential Degradation Pathways and Products of 5-Alkyl-2-furancarboxaldehydes

| Initial Reactant | Reaction Type | Key Intermediate/Product | Reference/Analogy |

|---|---|---|---|

| 5-Ethyl-2-furaldehyde | Hydrogenation/Hydrogenolysis | 2-Ethyl-5-methylfuran | researchgate.net |

| 5-Ethyl-2-furaldehyde | Ring Opening/Hydrogenation | 2-Heptanone | researchgate.net |

| Furfural (B47365) | Hydrogenation | Furfuryl alcohol | acs.org |

| Furfural | Oxidation | Furoic acid | elsevierpure.com |

| 5-Hydroxymethylfurfural | Oxidation | 2,5-Furandicarboxylic acid | elsevierpure.com |

Advanced Analytical Characterization Methodologies in 2 Furancarboxaldehyde, 5 Hexyl Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are critical for confirming the molecular structure of 2-Furancarboxaldehyde, 5-hexyl-. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a detailed map of its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination. For a molecule like 2-Furancarboxaldehyde, 5-hexyl-, with its distinct aromatic and aliphatic regions, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is required for unambiguous signal assignment.

In a typical ¹H NMR spectrum, the aldehydic proton would appear as a singlet at a significantly downfield chemical shift (around 9.5 ppm), while the two protons on the furan (B31954) ring would show up as doublets in the aromatic region (approximately 6.2-7.2 ppm). The protons of the hexyl chain would resonate in the upfield region (approx. 0.9-2.8 ppm).

Two-dimensional NMR techniques are then employed for complete assignment.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, allowing for the mapping of the entire hexyl chain by tracing the correlations from the methylene (B1212753) group attached to the furan ring down to the terminal methyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of each carbon atom in the molecule based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). It is crucial for confirming the connectivity between the hexyl chain and the furan ring (e.g., correlation from the protons on the first methylene group of the hexyl chain to C5 of the furan ring) and the position of the aldehyde group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Furancarboxaldehyde, 5-hexyl- This is an interactive table. Click on the headers to sort.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Aldehyde (CHO) | ~9.5 (s) | ~177 | Downfield shift due to electronegative oxygen and ring current. |

| Furan CH-3 | ~7.2 (d) | ~124 | Coupled to H-4. |

| Furan CH-4 | ~6.2 (d) | ~110 | Coupled to H-3. |

| Furan C-2 | - | ~152 | Carbon bearing the aldehyde group. |

| Furan C-5 | - | ~160 | Carbon bearing the hexyl group. |

| Hexyl CH₂-1' | ~2.8 (t) | ~28 | Alpha to the furan ring. |

| Hexyl CH₂-2' | ~1.7 (m) | ~31 | |

| Hexyl CH₂-3' | ~1.3 (m) | ~29 | |

| Hexyl CH₂-4' | ~1.3 (m) | ~22 | |

| Hexyl CH₂-5' | ~1.3 (m) | ~31 |

s: singlet, d: doublet, t: triplet, m: multiplet. Predicted values are based on data for structurally similar compounds like 5-methylfurfural (B50972) and 5-hydroxymethylfurfural (B1680220). nih.govhmdb.caresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For 2-Furancarboxaldehyde, 5-hexyl- (C₁₁H₁₆O₂), the calculated exact mass is 180.11503 u. HRMS analysis would confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Furthermore, the fragmentation pattern observed in the mass spectrum provides additional structural confirmation. Common fragmentation pathways would include the loss of the aldehyde group (-CHO), cleavage at various points along the hexyl chain, and the McLafferty rearrangement. This data is invaluable for confirming the identity of the compound in complex mixtures.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation. researchgate.netosti.gov

For 2-Furancarboxaldehyde, 5-hexyl-, the key vibrational bands include:

A strong, sharp absorption band around 1670-1680 cm⁻¹ in the IR spectrum, corresponding to the C=O stretching of the conjugated aldehyde.

Two distinct bands around 2820 cm⁻¹ and 2720 cm⁻¹ for the C-H stretch of the aldehyde group. researchgate.net

Multiple bands in the 2850-2960 cm⁻¹ region corresponding to the symmetric and asymmetric C-H stretching of the hexyl chain's CH₂ and CH₃ groups.

Vibrations associated with the furan ring, including C=C stretching around 1520-1580 cm⁻¹ and C-O-C stretching near 1020-1150 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the carbon backbone and C=C bonds, yielding a unique vibrational fingerprint for the molecule. osti.gov

Table 2: Key Vibrational Frequencies for 2-Furancarboxaldehyde, 5-hexyl- This is an interactive table. Click on the headers to sort.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aldehyde C-H Stretch | ~2820, ~2720 | IR |

| Alkyl C-H Stretch | 2850 - 2960 | IR, Raman |

| Aldehyde C=O Stretch | 1670 - 1680 | IR (Strong) |

| Furan Ring C=C Stretch | 1520 - 1580 | IR, Raman |

Data extrapolated from studies on 5-methylfurfural and related furanic compounds. researchgate.netosti.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Analysis in Complex Mixtures

Chromatography is essential for separating 2-Furancarboxaldehyde, 5-hexyl- from reactants, byproducts, or other components in a mixture. This separation allows for accurate purity assessment and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds like 2-Furancarboxaldehyde, 5-hexyl-. nih.gov In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. nih.govsigmaaldrich.com

The separated components then enter a mass spectrometer, which acts as a highly specific detector, providing mass spectra that confirm the identity of the eluted compounds. For quantitative analysis, a calibration curve is typically prepared using standards of known concentration. Methods like headspace solid-phase microextraction (HS-SPME) can be used to extract and concentrate the analyte from complex matrices before injection. researchgate.net The selection of the GC column, such as a non-polar or mid-polar column, is critical for achieving good separation from other related furanic compounds or isomers. nih.gov

Table 3: Typical GC-MS Parameters for Furan Aldehyde Analysis This is an interactive table. Click on the headers to sort.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | e.g., DB-5ms, Equity-1 (non-polar to mid-polar) | Separation based on boiling point and polarity. nih.gov |

| Injection Mode | Split/Splitless | Controls the amount of sample entering the column. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | Elutes compounds in order of increasing boiling point. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for identification. |

Parameters are based on general methods for analyzing furan derivatives. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing non-volatile or thermally sensitive compounds. researchgate.netnih.gov It is particularly useful for monitoring the progress of reactions that synthesize 2-Furancarboxaldehyde, 5-hexyl-, allowing for the simultaneous quantification of reactants, intermediates, and the final product.

The most common mode for this analysis is reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure sharp peak shapes. nih.govsielc.com Detection is commonly achieved using a UV detector set to the wavelength of maximum absorbance for the furan ring system (around 280 nm). researchgate.net

Table 4: Typical HPLC Parameters for Furan Aldehyde Analysis This is an interactive table. Click on the headers to sort.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. nih.govsielc.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds based on their polarity. |

| Buffer | 0.1% Formic Acid or Phosphoric Acid | Improves peak shape and separation. sielc.com |

| Flow Rate | ~1.0 mL/min | Controls the speed of the separation. researchgate.net |

Parameters are based on validated methods for analyzing related furanic compounds. researchgate.netnih.govresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's physical properties and chemical reactivity.

For furan derivatives, which are often liquid or low-melting solids at room temperature, obtaining a single crystal suitable for X-ray diffraction can be a primary challenge. However, when successful, the data is invaluable. For instance, studies on related compounds like (E)-furan-2-carbaldehyde O-benzoyloxime have detailed the planarity of the molecule, the dihedral angles between its constituent rings, and how molecules are linked in the crystal lattice through hydrogen bonds and π–π stacking interactions. nih.gov

A crystallographic study of 5-hydroxymethylfurfural (HMF), a closely related and extensively studied furan derivative, reveals how its molecular structure is defined in the solid state. nih.gov The analysis shows two independent molecules in the asymmetric unit that are linked by hydrogen bonds, forming an infinite one-dimensional chain. This kind of detailed structural insight helps explain the compound's physical properties and potential for forming co-crystals or interacting with other molecules.

Below is a representative table of crystal data that would be generated for a furan derivative, illustrated with data for 5-hydroxymethylfurfural (HMF).

| Parameter | Value |

|---|---|

| Chemical Formula | C6H6O3 |

| Formula Weight | 126.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.085 |

| b (Å) | 7.683 |

| c (Å) | 14.123 |

| β (°) | 111.45 |

| Volume (ų) | 1119.2 |

| Z (molecules/unit cell) | 8 |

This table presents illustrative crystallographic data based on known furan structures; specific values for 2-Furancarboxaldehyde, 5-hexyl- would require experimental determination.

In Situ and Operando Spectroscopic Monitoring of Reaction Progress

In situ and operando spectroscopy are indispensable tools for studying chemical reactions as they occur, providing real-time information on the concentration of reactants, intermediates, and products without disturbing the reaction system. These methods are critical for understanding reaction kinetics, elucidating mechanisms, and optimizing process conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy is a prominent technique for this purpose. By monitoring changes in the vibrational frequencies of functional groups, researchers can track the progress of a reaction. For example, in the conversion of furan compounds, in situ FTIR can monitor the disappearance of the aldehyde C=O stretching band (around 1700-1720 cm⁻¹) and the appearance of bands corresponding to new functional groups, such as the C-O stretch of an alcohol if the aldehyde is reduced. researchgate.netyoutube.com This has been applied to study the hydrogenation of furfural (B47365) and the adsorption behavior of furan derivatives on catalyst surfaces, revealing how molecules interact with active sites. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be adapted for in situ monitoring, providing detailed structural information about species in the reaction mixture over time. rsc.org This is particularly useful for identifying transient intermediates that might not be detectable by other means.

UV-Vis Spectroscopy is another method used for in situ monitoring, especially for reactions involving colored compounds or changes in conjugation, which are common in furan chemistry. researchgate.net

The application of these techniques in the study of biomass conversion, where furan derivatives are key platform molecules, is widespread. lehigh.edursc.orgrsc.org Operando studies, which involve simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions, have been used to correlate catalyst structure with product selectivity in reactions like furfural oxidation and hydrogenation. lehigh.edursc.org For instance, monitoring the electrocatalytic hydrogenation of furfural with operando spectroscopy has revealed how the electrolyte composition influences the adsorption and activation of the furfural molecule on the catalyst surface, thereby controlling the reaction kinetics. acs.org

The following table summarizes how these spectroscopic techniques could be applied to monitor a hypothetical reaction of 2-Furancarboxaldehyde, 5-hexyl-.

| Technique | Information Gained | Example Application (Hypothetical Hydrogenation of 2-Furancarboxaldehyde, 5-hexyl-) |

|---|---|---|

| FTIR Spectroscopy | Real-time concentration of functional groups. rsc.org | Monitoring the decrease in the aldehyde C=O peak and the increase in the alcohol O-H peak. |

| NMR Spectroscopy | Detailed structural information on reactants, products, and intermediates. rsc.org | Identifying the formation of the corresponding alcohol and any side-products in solution. |

| UV-Vis Spectroscopy | Changes in electronic transitions and conjugation. researchgate.net | Tracking the loss of conjugation as the aldehyde is converted to an alcohol. |

| Raman Spectroscopy | Complementary vibrational information, especially for symmetric bonds and in aqueous media. mdpi.com | Observing changes in the furan ring vibrations and C=C bonds during the reaction. |

Theoretical and Computational Chemistry Investigations of 2 Furancarboxaldehyde, 5 Hexyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of molecular systems like 2-Furancarboxaldehyde, 5-hexyl-.

Density Functional Theory (DFT) for Molecular Geometry and Energy Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Furancarboxaldehyde, 5-hexyl-, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. rsc.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

For instance, the geometry of the furan (B31954) ring is expected to be largely planar, though the attachment of the aldehyde and hexyl groups can introduce minor distortions. The C=O bond of the aldehyde group and the C-C bonds of the hexyl chain will have characteristic lengths that can be accurately predicted. These optimized geometry parameters are fundamental for further computational studies, including frequency calculations and reactivity analysis. clockss.org

Table 1: Illustrative Optimized Geometric Parameters for 2-Furancarboxaldehyde, 5-hexyl- (Based on DFT Calculations of Similar Furan Derivatives)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| C-C (ring) | ~1.37 - 1.44 Å | |

| C-O (ring) | ~1.36 Å | |

| C-C (hexyl chain) | ~1.53 - 1.54 Å | |

| Bond Angle | O=C-H (aldehyde) | ~124° |

| C-C-C (hexyl chain) | ~112° - 114° | |

| Dihedral Angle | Ring-C-C-H (aldehyde) | ~180° (for planarity) |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals in 2-Furancarboxaldehyde, 5-hexyl- dictate its electrophilic and nucleophilic behavior.

The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For 2-Furancarboxaldehyde, 5-hexyl-, the HOMO is expected to be localized primarily on the electron-rich furan ring, indicating that this part of the molecule is susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing carboxaldehyde group, making it the likely site for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. malayajournal.orgacadpubl.eu A smaller gap generally suggests higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for 2-Furancarboxaldehyde, 5-hexyl- and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Furan | -6.4 | 1.8 | 8.2 |

| 2-Furancarboxaldehyde | -7.1 | -1.5 | 5.6 |

| 2-Furancarboxaldehyde, 5-hexyl- (Estimated) | ~ -6.8 | ~ -1.4 | ~ 5.4 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for the identification and characterization of 2-Furancarboxaldehyde, 5-hexyl-.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. globalresearchonline.net These predictions help in assigning the signals in experimental NMR spectra. For 2-Furancarboxaldehyde, 5-hexyl-, the aldehydic proton is expected to have a characteristic downfield chemical shift (around 9-10 ppm in ¹H NMR). The protons and carbons of the furan ring and the hexyl chain will also have predictable chemical shifts influenced by their electronic environment.

IR Frequencies: The vibrational frequencies in an Infrared (IR) spectrum can also be computed using DFT. researchgate.net These calculations help in assigning the various vibrational modes of the molecule. For 2-Furancarboxaldehyde, 5-hexyl-, a strong absorption band corresponding to the C=O stretching of the aldehyde group is expected in the region of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching of the aldehyde, furan ring, and hexyl chain, as well as C-O and C-C stretching vibrations of the furan ring. youtube.com

Table 3: Predicted Characteristic Spectroscopic Data for 2-Furancarboxaldehyde, 5-hexyl-

| Spectroscopy | Functional Group | Predicted Shift/Frequency |

| ¹H NMR | Aldehyde (-CHO) | ~9.5 ppm |

| Furan Ring (H-3, H-4) | ~6.5 - 7.5 ppm | |

| Hexyl Chain (-CH₂-) | ~0.9 - 2.7 ppm | |

| ¹³C NMR | Aldehyde (C=O) | ~178 ppm |

| Furan Ring (C-2, C-5) | ~152, ~160 ppm | |

| Furan Ring (C-3, C-4) | ~110 - 125 ppm | |

| IR | Aldehyde (C=O stretch) | ~1690 cm⁻¹ |

| C-H stretch (sp²) | ~3100 cm⁻¹ | |

| C-H stretch (sp³) | ~2850 - 2960 cm⁻¹ |

Molecular Modeling of Conformation and Intermolecular Interactions

Molecular modeling techniques allow for the exploration of the dynamic behavior of 2-Furancarboxaldehyde, 5-hexyl-, including its conformational flexibility and interactions with other molecules.

Simulation of Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. rsc.org Computational simulations can model these solvent effects on the reaction pathways of 2-Furancarboxaldehyde, 5-hexyl-. These simulations can be performed using either implicit solvent models, where the solvent is treated as a continuous medium, or explicit solvent models, where individual solvent molecules are included in the calculation. rsc.org By calculating the energies of reactants, transition states, and products in different solvents, it is possible to predict how the solvent will influence the reaction's thermodynamics and kinetics. For instance, polar solvents might stabilize charged intermediates or transition states, thereby accelerating certain reactions.

Reaction Pathway Simulations and Catalytic Mechanism Projections

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction networks involved in the catalytic upgrading of furanic compounds. nih.gov These simulations provide molecular-level insights into reaction mechanisms, identify key intermediates, and calculate the energetic profiles of various reaction pathways. For 2-Furancarboxaldehyde, 5-hexyl-, the primary reactions of interest are hydrogenation and hydrodeoxygenation, which aim to either produce alcohols or remove oxygen to yield hydrocarbon chains suitable for fuels.

The reaction pathways for the conversion of furfural (B47365) are well-documented and serve as a basis for understanding the behavior of its 5-hexyl derivative. nih.gov The primary competing pathways in the initial hydrogenation step involve the reduction of the carbonyl group to form 5-hexylfurfuryl alcohol or the hydrogenation of the furan ring. Subsequent reactions can include hydrogenolysis of the C-O bond to yield 2-methyl-5-hexylfuran, further hydrogenation to tetrahydrofuran (B95107) derivatives, or ring-opening reactions.

The 5-hexyl group is expected to primarily exert an electronic effect by being weakly electron-donating, which can influence the reactivity of the furan ring and the formyl group. Sterically, the bulky hexyl group can hinder the adsorption of the molecule on certain catalyst surfaces, thereby affecting selectivity.

A critical aspect of reaction pathway simulation is the localization of transition states and the calculation of the associated energy barriers. The energy barrier determines the rate of a particular reaction step, and by comparing the barriers for competing pathways, the most favorable reaction route can be predicted.

For the hydrodeoxygenation of furfural to 2-methylfuran (B129897) on copper-based catalysts, DFT calculations have shown that the initial hydrogenation of the carbonyl group to a furfuryl alcohol intermediate is a key step. nih.gov The subsequent C-O bond cleavage is often the rate-determining step. In the case of 2-Furancarboxaldehyde, 5-hexyl-, the electron-donating nature of the hexyl group may slightly increase the electron density on the furan ring, potentially affecting the adsorption geometry and the energetics of the C-O bond cleavage.

The table below presents hypothetical reaction barriers for key elementary steps in the hydrodeoxygenation of 2-Furancarboxaldehyde, 5-hexyl-, based on known values for furfural and considering the anticipated electronic effects of the hexyl group.

Table 1: Projected Reaction Barriers for the Hydrodeoxygenation of 2-Furancarboxaldehyde, 5-hexyl- on a Cu(111) surface

| Reaction Step | Reactants | Products | Projected Activation Energy (eV) |

| Carbonyl Hydrogenation | 5-hexylfurfural + H | 5-hexylfurfuryl alkoxide | 0.65 |

| C-O Bond Cleavage | 5-hexylfurfuryl alcohol | 2-methyl-5-hexylfuran + OH | 1.20 |

| Furan Ring Hydrogenation | 5-hexylfurfural + 2H | 2-formyl-5-hexyl-2,3-dihydrofuran | 1.50 |

Note: These values are projections based on published data for furfural and are intended for illustrative purposes. Actual values would require specific DFT calculations for 2-Furancarboxaldehyde, 5-hexyl-.

The projected data suggests that the hydrogenation of the carbonyl group remains the most kinetically favorable initial step. The steric hindrance of the hexyl group could potentially increase the barrier for furan ring hydrogenation, as the approach of the molecule to the catalyst surface may be more restricted.

Computational studies are instrumental in the rational design of novel catalysts with improved activity, selectivity, and stability. By understanding the interaction between the reactant molecule and the catalyst surface at a quantum mechanical level, it is possible to predict how changes in catalyst composition and structure will affect the reaction outcome.

For the selective conversion of 2-Furancarboxaldehyde, 5-hexyl-, catalyst design strategies would focus on several key aspects:

Active Site Engineering: The choice of metal and the nature of the active site are crucial. For instance, while copper-based catalysts are known for their selectivity towards C-O bond cleavage, noble metals like palladium and platinum are highly active for hydrogenation. researchgate.net Bimetallic catalysts, such as Ni-Fe or Cu-Ni, can offer synergistic effects, where one metal facilitates C=O bond activation and the other promotes C-O scission. nih.gov

Support Effects: The support material can influence the dispersion of the metal nanoparticles, create new active sites at the metal-support interface, and provide acidity or basicity that can participate in the reaction. For a bulky molecule like 2-Furancarboxaldehyde, 5-hexyl-, a support with a suitable porous structure is necessary to avoid diffusion limitations.

Promoter Addition: The addition of promoter elements can modify the electronic properties of the active metal, thereby tuning its catalytic performance. For example, the addition of a Lewis acidic promoter could facilitate the C-O bond cleavage step.

Computational screening of different catalyst formulations can significantly accelerate the discovery of optimal catalysts. High-throughput DFT calculations can be used to evaluate the adsorption energies of key intermediates and the activation energies of rate-limiting steps for a large number of candidate catalysts.

The following table provides a conceptual framework for the rational design of catalysts for the targeted conversion of 2-Furancarboxaldehyde, 5-hexyl-.

Table 2: Conceptual Catalyst Design for Targeted Transformations of 2-Furancarboxaldehyde, 5-hexyl-

| Target Product | Proposed Catalyst System | Rationale |

| 5-hexylfurfuryl alcohol | Cu-based catalyst (e.g., Cu/SiO2) | High selectivity for carbonyl group hydrogenation. The hexyl group's steric bulk may favor this pathway over ring hydrogenation. |

| 2-methyl-5-hexylfuran | Bimetallic catalyst (e.g., Ni-Fe/C) | Synergistic effect for C-O hydrogenolysis. Carbon support provides stability and good dispersion. |

| n-Heptane (via ring opening) | Bifunctional catalyst (e.g., Pt/Zeolite) | Metal sites for hydrogenation/hydrogenolysis and acidic sites on the zeolite for ring-opening and isomerization. |

Role in Biological and Biochemical Research Mechanistic Focus Only

Enzymatic Biotransformation Pathways and Substrate Specificity

The biotransformation of furanic aldehydes, including 5-hexyl-2-furancarboxaldehyde, is a significant area of research, primarily focusing on microbial enzymes that can modify these compounds into various derivatives. These enzymatic processes are key to producing value-added chemicals from biomass-derived platforms.

A variety of microorganisms utilize oxidoreductases to convert furanic aldehydes into either their corresponding carboxylic acids (oxidation) or alcohols (reduction). Several bacterial strains have been identified that perform these conversions efficiently on model substrates like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), and their enzymatic machinery is expected to act similarly on 5-hexyl-2-furancarboxaldehyde due to broad substrate specificity. researchgate.net

For instance, Pseudomonas putida is a robust biocatalyst for the selective oxidation of furfural to furoic acid. nih.gov This conversion is often mediated by aldehyde dehydrogenases or specific oxidoreductases. nih.gov A novel HMF/furfural oxidoreductase (HmfH) from Cupriavidus basilensis HMF14 has been identified and successfully used in Pseudomonas putida S12 to convert HMF into 2,5-furandicarboxylic acid (FDCA) with high yields. mdpi.comnih.gov Similarly, Comamonas testosteroni has been noted for its ability to efficiently convert furan (B31954) aldehydes into carboxylic acids. mdpi.com The enzymes responsible are often NAD(P)+-dependent dehydrogenases. researchgate.netmdpi.com

Conversely, some microorganisms, such as Escherichia coli, can be engineered to selectively reduce furanic aldehydes to their corresponding alcohols. researchgate.net While many bacteria first convert aldehydes to alcohols, Gluconobacter oxydans is notable for its ability to directly oxidize aldehydes to acids, which can then be more readily assimilated into central metabolic pathways. researchgate.net These enzymatic conversions are crucial for both detoxification pathways in microorganisms and for the biotechnological production of furan-based chemicals.

Table 1: Examples of Oxidoreductase-Mediated Conversions of Furanic Aldehydes

| Enzyme/Organism | Substrate(s) | Product(s) | Type of Conversion | Reference |

|---|---|---|---|---|

| Pseudomonas putida KT2440 | Furfural, HMF | Furoic Acid, FDCA | Oxidation | nih.gov |

| HmfH from Cupriavidus basilensis | HMF, Furfural | FDCA | Oxidation | mdpi.comnih.gov |

| Comamonas testosteroni | Furan Aldehydes | Furancarboxylic Acids | Oxidation | mdpi.com |

| Gluconobacter oxydans | Aldehydes | Carboxylic Acids | Oxidation | researchgate.net |

| Engineered Escherichia coli | Furanic Aldehydes | Furan Alcohols | Reduction | researchgate.net |

Beyond oxidation and reduction, other enzymes can create diverse derivatives from furanic aldehydes. Transaminases are a key enzyme class for producing amines from aldehydes. A transaminase from Shimia marina (SMTA) has demonstrated high activity and broad substrate specificity for the amination of various furanaldehydes. nih.gov This suggests a viable pathway for the conversion of 5-hexyl-2-furancarboxaldehyde into 5-hexyl-2-furfurylamine, a valuable bio-based amine. nih.gov

Other enzymatic reactions include carboligation, catalyzed by enzymes like benzaldehyde (B42025) lyase. This enzyme facilitates the C-C bond formation between two aldehyde molecules, as demonstrated in the synthesis of (R)-2,2'-furoin from 2-furaldehyde. dntb.gov.ua Such enzymatic derivatizations expand the chemical diversity obtainable from furan-based platform molecules like 5-hexyl-2-furancarboxaldehyde. nih.gov

Biosynthetic Pathways and Natural Occurrence Mechanisms

The formation of 5-hexyl-2-furancarboxaldehyde in nature is not typically a primary metabolic product but rather arises from the chemical transformation of other biological molecules, particularly lipids, through both enzymatic and non-enzymatic pathways.

2-Alkylfurans are known to be formed from the degradation of lipids. Research has demonstrated that 2-hexylfuran (B1596440) can be formed from 2-decenal, which is an α,β-unsaturated aldehyde derived from lipid oxidation. nih.gov The formation of various 2-alkylfurans, including 2-ethylfuran (B109080) from 2-hexenal and 2-pentylfuran (B1212448) from 2-nonenal, has been observed in studies on rapeseed oil oxidation at high temperatures. mdpi.com

The proposed mechanism involves the intramolecular cyclization of a 4-hydroxy-2-alkenal intermediate, which is formed from the initial lipid oxidation product. mdpi.com It is plausible that 5-hexyl-2-furancarboxaldehyde could be formed through analogous pathways involving the oxidation of more complex or modified lipid precursors, where subsequent cyclization and rearrangement reactions lead to the furan ring with a hexyl substituent and a carboxaldehyde group.

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a well-known pathway for the formation of furanic compounds like HMF in thermally processed foods. researchgate.netnih.gov While the classic Maillard reaction involves sugars, related reaction cascades can involve lipid derivatives.

Studies have shown that amino acids can catalyze the formation of 2-alkylfurans from lipid-derived α,β-unsaturated aldehydes under dry-roasting conditions, indicating a complex interaction between lipid oxidation products and amino acids. nih.gov This suggests a hybrid Maillard-lipid degradation pathway. Furfurals formed during the Maillard reaction are known to be reactive and can further interact with other components like amino acids. mdpi.com Therefore, it is conceivable that 5-hexyl-2-furancarboxaldehyde could be generated in complex food matrices through Maillard-type reactions where lipid-derived aldehydes, rather than simple sugars, react with amino acids or other nitrogen-containing compounds. nih.gov

Molecular Interaction Mechanisms with Biochemical Entities (e.g., Protein Binding Studies, not leading to clinical outcomes)

The interaction of furanic aldehydes with biological macromolecules like proteins and DNA is of significant interest for understanding their biochemical behavior. While direct studies on 5-hexyl-2-furancarboxaldehyde are limited, research on analogous compounds like HMF and furfural provides a mechanistic framework.

These small molecules can bind to proteins such as human serum albumin (HSA) and collagen. researchgate.netnih.gov The binding of HMF to HSA has been characterized as a static quenching process, indicating the formation of a stable ground-state complex. researchgate.net The primary forces driving this interaction were identified as hydrogen bonds and van der Waals forces, with the binding site located in subdomain IIA of the protein. researchgate.net This binding can induce conformational changes in the protein structure. researchgate.net Similarly, HMF has been shown to bind to the minor groove of calf thymus DNA. researchgate.net

For 5-hexyl-2-furancarboxaldehyde, the presence of the long, nonpolar hexyl chain would significantly increase its hydrophobicity compared to HMF or furfural. This increased hydrophobicity would likely enhance its binding affinity for hydrophobic pockets in proteins. It is hypothesized that hydrophobic interactions, in addition to hydrogen bonding and van der Waals forces, would play a more dominant role in its binding to proteins like HSA. The interaction of furfural with collagen has been shown to enhance the thermal and mechanical stability of the collagen fibrils, suggesting that furan aldehydes can act as crosslinking agents without altering the protein's fundamental triple helical structure. nih.gov A similar stabilizing interaction could be anticipated for 5-hexyl-2-furancarboxaldehyde with structural proteins.

Applications in Advanced Chemical and Materials Science

Precursor for Bio-based Polymers and Sustainable Resins

Furan-based polymers are at the forefront of research to replace petroleum-derived plastics with sustainable alternatives. nih.gov Compounds like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) are primary monomers for producing bio-based polyesters such as polyethylene (B3416737) furanoate (PEF), a promising substitute for PET. nih.gov

For a compound to serve as a monomer in the synthesis of condensation polymers like polyesters or polyamides, it must possess at least two reactive functional groups. 2-Furancarboxaldehyde, 5-hexyl- in its native form is a monofunctional aldehyde. Therefore, it cannot directly act as a monomer for chain-growth polymerization to form these types of polymers.

However, it can be chemically modified to create difunctional monomers. The following table outlines potential synthetic routes to convert 5-hexylfurfural into viable monomers:

| Target Monomer Type | Potential Synthetic Pathway from 5-Hexylfurfural | Resulting Monomer |

| Diol | Reduction of the aldehyde group to an alcohol and subsequent hydroxylation or functionalization of the hexyl chain. | 5-(Hydroxyhexyl)-2-furanmethanol |

| Dicarboxylic Acid | Oxidation of the aldehyde group to a carboxylic acid and oxidation of the terminal methyl group of the hexyl chain. | 5-(5-Carboxypentyl)-2-furancarboxylic acid |

| Diamine | Reductive amination of the aldehyde group and amination of the hexyl chain. | 5-(Aminomethyl)-2-(hexylamine)furan |

These derived monomers, possessing two reactive sites, could then be used in polycondensation reactions. For instance, the diol could react with a diisocyanate to form polyurethanes, or with a dicarboxylic acid to form polyesters. The presence of the long hexyl chain in the polymer backbone would be expected to increase flexibility and lower the glass transition temperature of the resulting material compared to polymers made from HMF derivatives.

The aldehyde functional group of 2-Furancarboxaldehyde, 5-hexyl- is reactive and can participate in cross-linking reactions, particularly in thermosetting resins like those based on phenol (B47542), urea (B33335), or melamine. In these systems, the aldehyde can react with active hydrogen atoms on the polymer backbone, forming a more rigid, three-dimensional network. This process can enhance the thermal stability, mechanical strength, and chemical resistance of the final material. researchgate.net

The compound's potential role as a cross-linking agent is summarized below:

| Polymer System | Cross-linking Mechanism | Potential Effect of Hexyl Group |

| Phenol-Furfural Resins | Electrophilic substitution on the phenol ring by the protonated aldehyde, followed by condensation. | The hexyl group would increase the hydrophobicity of the resin, potentially improving moisture resistance. |

| Urea-Formaldehyde (UF) Resins | Reaction with amino groups of urea to form methylol and methylene (B1212753) bridges. 5-hexylfurfural could partially replace formaldehyde. | Acts as a plasticizer, increasing flexibility and reducing brittleness in the cured resin. |

| Epoxy Resins | Can be used as a reactive diluent or modified to form a curing agent. The aldehyde can react with certain hardeners. | Improves compatibility with non-polar fillers and fibers in polymer composites. |

Intermediate in the Synthesis of Specialty Chemicals

Furfural (B47365) and its derivatives are recognized as versatile platform chemicals that can be converted into a wide array of valuable compounds. scielo.org.coscielo.org.co The reactivity of both the aldehyde group and the furan (B31954) ring allows for numerous chemical transformations. scielo.org.conih.gov

2-Furancarboxaldehyde, 5-hexyl- can serve as a starting material for synthesizing more complex molecules through various organic reactions. The hexyl group provides a lipophilic domain, making the resulting products suitable for applications requiring solubility in non-polar media.

Key Reactions and Potential Products:

| Reaction Type | Reagents | Potential Product Class |

| Oxidation | e.g., Tollens' reagent, MnO₂ | 5-Hexyl-2-furancarboxylic acid and its esters (used in plasticizers, fragrances) |

| Reduction | e.g., NaBH₄, H₂/Catalyst | 5-Hexyl-2-furanmethanol (used in surfactants, solvents) |

| Wittig Reaction | Phosphonium ylides | Alkenyl-furans (intermediates for pharmaceuticals, agrochemicals) |

| Grignard Reaction | Organomagnesium halides | Secondary alcohols with furan moiety (chiral building blocks) |

| Knoevenagel Condensation | Active methylene compounds | Furan-based acrylic derivatives (for specialty polymers, adhesives) |

The unique structure of 5-hexylfurfural makes it a candidate for creating functional materials outside of the clinical and pharmaceutical realm. The combination of the aromatic furan ring and the flexible alkyl chain can be exploited to design molecules with specific properties.

Surfactants and Emulsifiers: By converting the aldehyde to a hydrophilic group (e.g., a carboxylate or a polyether), the resulting amphiphilic molecule could function as a bio-based surfactant. The furan ring would act as part of the hydrophobic tail along with the hexyl chain.

Corrosion Inhibitors: Furan derivatives containing heteroatoms (like oxygen) and π-electrons can adsorb onto metal surfaces, forming a protective layer against corrosion. The hexyl group could enhance this protective barrier by creating a more densely packed, water-repellent film.

Liquid Crystals: Molecules with a rigid core (the furan ring) and a flexible tail (the hexyl chain) are characteristic of liquid crystals. By extending the molecular structure, for example, by converting the aldehyde into an ester or imine linkage to another aromatic ring, it is plausible to synthesize novel furan-based liquid crystalline materials.

Contributions to Flavor and Aroma Chemistry (Limited to Chemical Formation Pathways and Synthesis)

While specific sensory data for 2-Furancarboxaldehyde, 5-hexyl- is not widely available, related compounds like 5-methylfurfural (B50972) are known flavor and aroma compounds. wikipedia.orgnih.gov They are often formed during the thermal processing of food through the Maillard reaction and caramelization.

The formation pathways for alkyl-furfurals generally involve the degradation of sugars. The synthesis of 5-hexylfurfural for flavor applications would likely follow established methods for creating furanic aldehydes.

Potential Formation and Synthesis Pathways:

| Pathway | Description | Precursors |

| Maillard Reaction | A chemical reaction between amino acids and reducing sugars that occurs during heating. The specific sugar and amino acid precursors would influence the formation of a 5-hexyl substituted furan. | Specific long-chain sugars or sugar degradation products reacting with amino acids. |

| Acid-Catalyzed Dehydration | Hexoses are dehydrated in an acidic medium to form HMF. A similar pathway starting from a modified or longer-chain sugar could potentially yield 5-hexylfurfural. | Modified C12 sugars or other biomass-derived carbohydrates. |

| Chemical Synthesis | Direct synthesis from non-food precursors. A common laboratory route would be the formylation of 2-hexylfuran (B1596440). wikipedia.org Formylation reactions like the Vilsmeier-Haack or Duff reaction are standard methods for adding an aldehyde group to an aromatic ring. wikipedia.org | 2-Hexylfuran, formylating agents (e.g., DMF/POCl₃). |

Chemical Pathways Leading to its Presence in Food Systems

The formation of furanic aldehydes in food is primarily attributed to the Maillard reaction and caramelization, two complex series of non-enzymatic browning reactions that occur during the thermal processing of food. nih.gov The Maillard reaction involves the reaction between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein. researchgate.net Caramelization, on the other hand, is the thermal decomposition of sugars in the absence of amino compounds. researchgate.net

The most well-studied furanic aldehyde in food is 5-hydroxymethylfurfural (B1680220) (HMF), which is formed from the dehydration of hexoses like glucose and fructose (B13574). nih.gov The formation of 5-alkylfurfurals, such as 5-methylfurfural, is also known to occur. It is plausible that 2-Furancarboxaldehyde, 5-hexyl- could be formed through analogous pathways. One potential route involves the reaction of a hexose (B10828440) with a source of a hexyl group. For instance, the interaction of sugars with lipids or their degradation products during deep-fat frying could theoretically lead to the formation of such long-chain alkylfurfurals.

While the direct detection and quantification of 2-Furancarboxaldehyde, 5-hexyl- in food products is not widely reported in scientific literature, the presence of other furanic compounds with varying alkyl substituents suggests that its formation under specific processing conditions is a possibility. The type of sugar, amino acids present, temperature, pH, and water activity are all critical factors that would influence the formation of such compounds. nih.gov

Synthetic Routes for Specific Flavoring Precursors

The synthesis of 5-substituted-2-furancarboxaldehydes is a topic of significant interest for the flavor and fragrance industry, as these compounds can contribute to a wide range of sensory profiles. While a specific, optimized industrial synthesis for 2-Furancarboxaldehyde, 5-hexyl- as a flavoring precursor is not publicly detailed, established methods for the synthesis of analogous compounds can be applied.

A primary and logical synthetic route would involve the formylation of 2-hexylfuran. The Vilsmeier-Haack reaction is a common and effective method for introducing a formyl group onto an activated aromatic ring like furan. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) in the presence of phosphoryl chloride (POCl₃). The 2-hexylfuran precursor could be synthesized through various methods, including the Paal-Knorr furan synthesis from a 1,4-dicarbonyl compound or through the coupling of a hexyl group to a pre-existing furan ring via a cross-coupling reaction.

Another potential synthetic strategy involves the modification of a more readily available furan derivative. For example, starting from furfural, a Grignard reaction with a hexylmagnesium halide could introduce the hexyl group at the 5-position, followed by subsequent chemical transformations to yield the desired aldehyde.

Furthermore, modular synthesis strategies for creating polysubstituted furans are continually being developed. nih.gov These modern synthetic methods, often employing metal-catalyzed cross-coupling and cascade reactions, offer flexible and efficient pathways to a wide variety of furan derivatives, including those with specific alkyl substitutions like the hexyl group. nih.gov These advanced synthetic methodologies could be adapted to produce 2-Furancarboxaldehyde, 5-hexyl- with high selectivity and yield.

Environmental and Sustainability Research Aspects

Development of Environmentally Benign Production Routes

The pursuit of environmentally benign production routes for 2-Furancarboxaldehyde, 5-hexyl- is intrinsically linked to the green synthesis of its precursors, primarily the biomass-derived platform chemical 5-hydroxymethylfurfural (B1680220) (HMF). semanticscholar.orgresearchgate.net The core principle of these green routes is the use of renewable starting materials, non-toxic reagents, and efficient, reusable catalysts to minimize waste and energy consumption. elsevierpure.comgoogle.com

One of the most promising green strategies begins with the dehydration of C6 sugars, such as fructose (B13574) and glucose, which are abundant in lignocellulosic biomass. researchgate.net This conversion to HMF is often achieved using heterogeneous catalysts, which are favored for their ease of separation and reusability. researchgate.net Various catalytic systems have been explored, including solid acids, metal chlorides, and sulfonated biochars, often employed in biphasic solvent systems (e.g., water and an organic solvent like methyl isobutyl ketone or MIBK) to continuously extract HMF as it forms, thereby preventing its degradation into by-products like humins. researchgate.netelsevierpure.combcrec.id Some processes have even demonstrated that the reaction can be autocatalytic, driven by formic acid produced as a by-product, which reduces the need for external catalysts. researchgate.net

From the central HMF platform, subsequent catalytic steps can be employed to build the 5-hexyl derivative. A potential green pathway involves the selective hydrogenolysis of the hydroxyl group in HMF, a reaction that has been successfully demonstrated for producing 5-methylfurfural (B50972) (MF) using palladium nanoparticle catalysts. rsc.org A similar strategy could be envisioned for producing longer-chain alkyl furans. Another viable route is the conversion of HMF to a more stable intermediate, such as 5-(acetoxymethyl)furfural (AcMF). nih.gov This intermediate can then undergo a Friedel-Crafts alkylation reaction with a hexyl-containing reagent to attach the C6 side chain. nih.gov The use of solid Lewis acid catalysts like zinc chloride in such reactions aligns with green chemistry principles. nih.gov

The table below summarizes various catalytic systems investigated for the green production of HMF, the key precursor.